Technical Guide: BAY-850 Binding Affinity and Mechanistic Characterization
Technical Guide: BAY-850 Binding Affinity and Mechanistic Characterization
Target: ATAD2 Bromodomain | Compound: BAY-850 | Class: Isoform-Selective Chemical Probe[1][2][3]
Executive Summary
BAY-850 is a highly potent, isoform-selective chemical probe targeting the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2).[1][2][3][4][5][6][7][8] Unlike canonical BET inhibitors (e.g., JQ1) that function as simple competitive antagonists, BAY-850 operates via a unique dimerization-inducing mechanism .[3]
This guide details the binding affinity profile of BAY-850, providing researchers with the verified physicochemical data, structural mechanisms, and experimental protocols required to utilize this probe in chromatin biology and oncology drug discovery.[3]
Key Performance Indicators:
-
Potency (TR-FRET): IC₅₀ ≈ 20 nM (Tetra-acetylated H4 peptide displacement).[5]
-
Affinity (ITC): K_d ≈ 85–115 nM.
-
Selectivity: >100-fold selectivity over the closely related ATAD2B isoform; no off-target binding across the broader bromodomain family (BROMOscan).[3]
-
Mechanism: Induces "head-to-head" dimerization of the ATAD2 bromodomain.[3]
The Target: ATAD2 "The Undruggable"
ATAD2 is an epigenetic reader often overexpressed in aggressive cancers (breast, lung, gastric).[3] It recognizes acetylated lysine residues on Histone H4.[2][3][9]
The Challenge: Historically, ATAD2 was classified as "difficult-to-drug" or "undruggable" for two reasons:
-
Shallow Pocket: The acetyl-lysine binding pocket is exceptionally shallow and polar compared to the deep, hydrophobic pockets of the BET family (BRD4).[3]
-
Plasticity: The ZA-loop of the bromodomain is highly flexible, making structure-based drug design (SBDD) difficult.[3]
BAY-850 overcomes these barriers not by simply filling the pocket, but by exploiting a specific conformational change that forces two protein units together, stabilizing a dimer interface that occludes the histone binding site.[3]
BAY-850 Binding Profile & Affinity Data[2][3]
The following data summarizes the binding kinetics and thermodynamics of BAY-850. Note the dependency of IC₅₀ values on the specific histone peptide used as the competitor.[2][3]
Table 1: Physicochemical Binding Metrics[3][9]
| Metric | Assay Method | Value | Ligand/Conditions |
| IC₅₀ | TR-FRET | 21 nM | H4K5acK8acK12acK16ac (Tetra-acetylated) |
| IC₅₀ | TR-FRET | 166 nM | H4K12ac (Mono-acetylated) |
| K_d | ITC | 85 – 115 nM | Direct binding thermodynamics |
| K_d | BROMOscan | 120 nM | Competition binding |
| Selectivity | BROMOscan | > 10,000 nM | vs. ATAD2B, BRD4, CREBBP, etc. |
| Residence Time | SPR | Transient | Fast on/off rates typical of this scaffold |
Interpretation: The significantly lower IC₅₀ (21 nM) against the tetra-acetylated peptide compared to the mono-acetylated peptide (166 nM) indicates that BAY-850 is particularly effective at displacing the hyper-acetylated chromatin states associated with active transcription.
Selectivity Architecture
BAY-850 is remarkable for its discrimination between ATAD2 and ATAD2B (97% sequence identity in the bromodomain).[3]
-
ATAD2B: BAY-850 shows negligible binding.[9]
-
Mechanism of Selectivity: The dimerization interface exploited by BAY-850 involves residues that are subtly different in ATAD2B, sterically preventing the dimer formation required for high-affinity binding.[3]
Structural Mechanism: Dimerization-Induced Inhibition
Unlike standard "cap-and-fill" inhibitors, BAY-850 acts as a molecular glue that induces a non-physiological dimer.[3]
Mechanism Workflow
-
Intercalation: BAY-850 enters the acetyl-lysine pocket.
-
Conformational Shift: Binding induces a shift in the ZA-loop.[3]
-
Dimerization: The altered surface of one ATAD2 unit recruits a second ATAD2 unit.[3]
-
Chromatin Release: The resulting dimer is sterically incompatible with the nucleosome surface, forcing dissociation from chromatin.[3]
Figure 1: Mechanism of Action.[3] BAY-850 functions by inducing a homodimer of the ATAD2 bromodomain, rendering it incapable of binding the nucleosome.[3]
Experimental Protocols
To replicate the binding affinity data, the following protocols are recommended. These are designed to be self-validating systems.[3]
Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This is the primary assay for determining IC₅₀.[3] It measures the displacement of a biotinylated histone peptide from a His-tagged ATAD2 bromodomain.[3]
Reagents:
-
Protein: Recombinant ATAD2 bromodomain (residues 981–1108), His-tagged.[3]
-
Ligand: Biotinylated H4-tetra-acetyl peptide (H4K5/8/12/16ac).[3]
-
Donor: Europium (Eu)-chelate labeled anti-6His antibody.[3]
-
Acceptor: Streptavidin-Alexa Fluor 647 (or APC).
-
Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Step-by-Step Workflow:
-
Preparation: Dilute BAY-850 in 100% DMSO (11-point serial dilution).
-
Transfer: Transfer 100 nL of compound to a low-volume 384-well plate (ProxiPlate).
-
Protein Addition: Add 5 µL of His-ATAD2 protein (Final conc: 100 nM) in Assay Buffer.
-
Critical Step: Incubate for 15 minutes at RT to allow compound-protein equilibrium before adding the peptide.
-
-
Peptide Mix: Add 5 µL of Peptide/Detection Mix (Final conc: 50 nM Peptide, 2 nM Eu-Ab, 50 nM Streptavidin-Acceptor).
-
Equilibration: Incubate for 60 minutes at Room Temperature in the dark.
-
Readout: Measure fluorescence on a TR-FRET reader (e.g., PHERAstar).[3]
-
Excitation: 337 nm.
-
Emission: 665 nm (Acceptor) and 620 nm (Donor).
-
-
Calculation: Calculate the Ratio (665/620) * 10,000. Plot % Inhibition vs. Log[Compound].
Figure 2: TR-FRET Assay Workflow. Pre-incubation (Step 3) is vital for accurate IC50 determination of slow-binding or conformational-change inducers.[3]
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides the thermodynamic signature (Enthalpy ΔH, Entropy ΔS) and the stoichiometric confirmation of the binding event.[3]
Parameters:
-
Instrument: MicroCal PEAQ-ITC (or equivalent).
-
Temperature: 25°C.
-
Stirring: 750 rpm.
Setup:
-
Cell: Recombinant ATAD2 bromodomain (20–30 µM) in ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Note: Avoid DMSO concentrations >2% in the cell to prevent protein instability.[3]
-
-
Syringe: BAY-850 (200–300 µM) in the exact same buffer (matched DMSO concentration is critical to avoid heat of dilution artifacts).
-
Titration: 19 injections of 2 µL each (first injection 0.4 µL).
-
Analysis: Fit data to a "One Set of Sites" model.
-
Validation Check: If the stoichiometry (N) deviates significantly from 1.0 (or 0.5 for dimer induction depending on fitting model), verify protein concentration via A280.
-
References
-
Fernandez-Montalvan, A., et al. (2017). "Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action."[3] Nature Communications. [Link]Note: This is the primary disclosure of BAY-850.[3]
-
Structural Genomics Consortium (SGC). "BAY-850: A Chemical Probe for ATAD2A."[3] SGC Chemical Probes. [Link][3]
-
Paux, G., et al. (2021). "Chromatin dynamics of the ATAD2/ATAD2B bromodomains."[3] Epigenetics & Chromatin. [Link][3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Combinatorial Histone Modifications on Acetyllysine Recognition by the ATAD2 and ATAD2B Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
